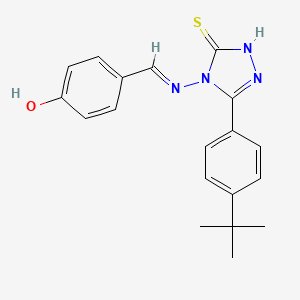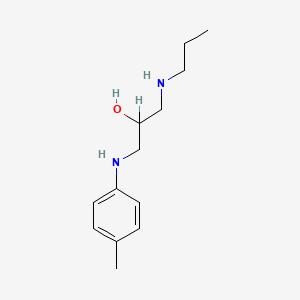
1-(Propylamino)-3-(p-toluidino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propylamino)-3-(4-toluidino)-2-propanol is an organic compound that features both propylamino and toluidino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propylamino)-3-(4-toluidino)-2-propanol typically involves the reaction of 4-toluidine with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propylamino)-3-(4-toluidino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Propylamino)-3-(4-toluidino)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(propylamino)-3-(4-toluidino)-2-propanol involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(4-toluidino)cyclopentanecarboxylic acid
- 4-amino-2-(4-toluidino)-5-pyrimidinecarbonitrile
- 1-(4-toluidino)ethylferrocene
Comparison: Compared to these similar compounds, 1-(propylamino)-3-(4-toluidino)-2-propanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
7588-19-4 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
1-(4-methylanilino)-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-3-8-14-9-13(16)10-15-12-6-4-11(2)5-7-12/h4-7,13-16H,3,8-10H2,1-2H3 |
Clave InChI |
LRKHSSWFQRVLEO-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC(CNC1=CC=C(C=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B15082961.png)
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
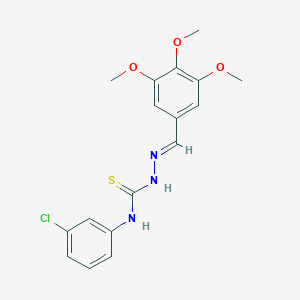
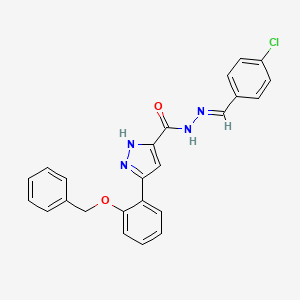
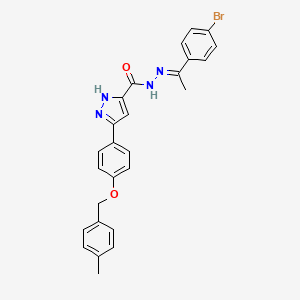
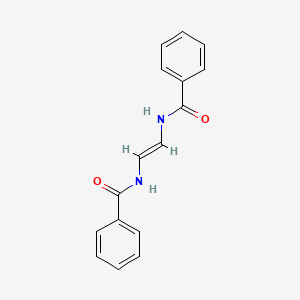
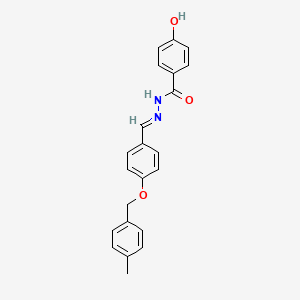
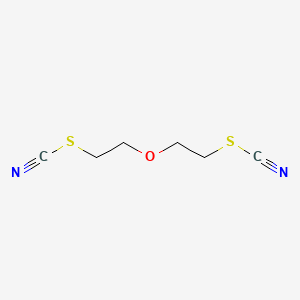
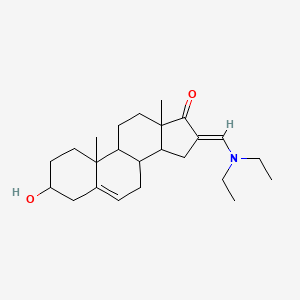

![2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15083037.png)
![Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B15083039.png)
